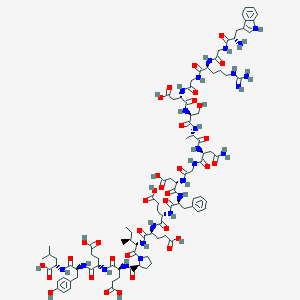
2,4,6-Tribromo-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-5-methylpyridin-3-amine (TBMPA) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless, crystalline solid with a molecular weight of 339.8 g/mol, and a melting point of 97-98 °C. TBMPA is a derivative of pyridine, a heterocyclic aromatic compound, and is a member of the brominated compounds family. It is widely used in industrial and laboratory settings due to its unique properties, such as its high solubility in organic solvents, high stability, and low toxicity.
Scientific Research Applications
Environmental Science and Pollution
Brominated compounds, including those similar to 2,4,6-Tribromo-5-methylpyridin-3-amine, have been studied for their environmental presence and impact. For instance, studies on 2,4,6-Tribromophenol, a brominated compound used in the synthesis of flame retardants, explore its environmental concentrations, toxicology, and degradation products. These studies indicate the compound's ubiquitous presence in the environment due to its many sources and raise concerns about its environmental fate and potential toxic effects (Koch & Sures, 2018).
Organic Synthesis and Industrial Applications
Amino-1,2,4-triazoles and their derivatives serve as raw materials in the fine organic synthesis industry, highlighting the utility of nitrogen-containing compounds in producing a range of agricultural products, pharmaceuticals, dyes, and more. This review suggests the significant role of nitrogen-containing organics in various industrial sectors, including their use in creating heat-resistant polymers and products with fluorescent properties (Nazarov et al., 2021).
Catalysis and Chemical Reactions
Amine-functionalized materials, including metal–organic frameworks (MOFs), have garnered attention for their applications in catalysis and environmental remediation, such as CO2 capture. The presence of amino groups enhances interactions with CO2, making these materials highly effective for sequestering carbon dioxide. This review outlines the synthesis, structures, and potential applications of amine-functionalized MOFs, underlining the importance of nitrogen functionalities in addressing environmental challenges (Lin et al., 2016).
Medicinal Chemistry
Compounds with structures related to this compound, such as imiquimod, showcase the diverse applications of nitrogen-containing compounds in medicinal chemistry. Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system and has applications in treating various skin disorders, demonstrating the therapeutic potential of such compounds (Syed, 2001).
Safety and Hazards
properties
IUPAC Name |
2,4,6-tribromo-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2/c1-2-3(7)4(10)6(9)11-5(2)8/h10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODVRXKJCGCDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1Br)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560035 |
Source


|
| Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126325-52-8 |
Source


|
| Record name | 2,4,6-Tribromo-5-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)







